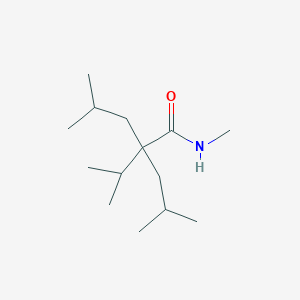
N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is a synthetic organic compound. Its structure suggests it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound’s unique structure, featuring multiple alkyl groups, may impart specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” likely involves the reaction of a suitable carboxylic acid derivative with an amine. Common methods include:
Amidation Reaction: Reacting a carboxylic acid or its derivative (like an ester or acid chloride) with an amine under controlled conditions.
Reaction Conditions: Typically, these reactions are carried out in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) and a catalyst (like DMAP - 4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes, receptors, or pathways, leading to various biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: Another amide with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with an amide group.
N,N-Dimethylformamide: A common solvent in organic synthesis.
Uniqueness
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is unique due to its specific arrangement of alkyl groups, which may impart distinct chemical and physical properties compared to other amides.
Propriétés
Numéro CAS |
870719-63-4 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N,4-dimethyl-2-(2-methylpropyl)-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-10(2)8-14(12(5)6,9-11(3)4)13(16)15-7/h10-12H,8-9H2,1-7H3,(H,15,16) |
Clé InChI |
FMPWNLBXUBWTPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)(C(C)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
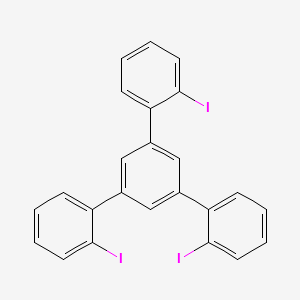
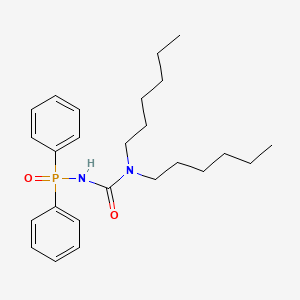

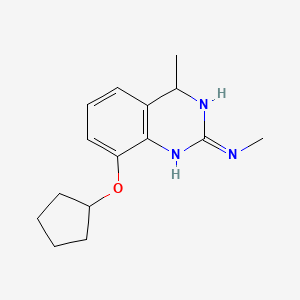
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
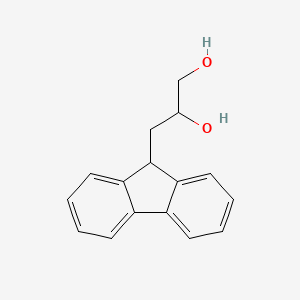
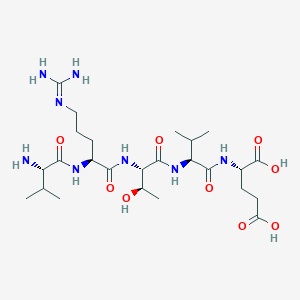
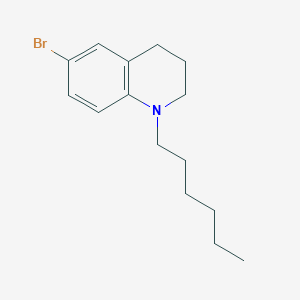
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)



